4-Oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylic acid
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Overview
Description
4-Oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylic acid is a heterocyclic organic compound with the molecular formula C15H10N2O3 and a molecular weight of 266.25 g/mol . This compound is part of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylic acid typically involves the condensation of anthranilic acid derivatives with isatoic anhydride, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as sulfuric acid or phosphoric acid to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different substituents.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming dihydroquinazoline derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products Formed
Oxidation: Quinazoline derivatives with different substituents.
Reduction: Dihydroquinazoline derivatives.
Substitution: Phenyl-substituted quinazoline derivatives.
Scientific Research Applications
4-Oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylic acid has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing various heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
4-Oxo-3-phenyl-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid: This compound has a similar structure but includes a sulfanyl group, which can alter its chemical properties and biological activities.
3-(4-Chlorophenyl)-6-iodo-4-oxo-3,4-dihydroquinazoline derivatives: These compounds have halogen substitutions, which can enhance their anti-inflammatory and analgesic properties.
Uniqueness
4-Oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylic acid is unique due to its specific structural features, such as the phenyl group and the carboxylic acid moiety, which contribute to its distinct chemical reactivity and biological activities.
Properties
IUPAC Name |
4-oxo-3-phenylquinazoline-7-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O3/c18-14-12-7-6-10(15(19)20)8-13(12)16-9-17(14)11-4-2-1-3-5-11/h1-9H,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTCCJQKZPDYFEH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC3=C(C2=O)C=CC(=C3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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